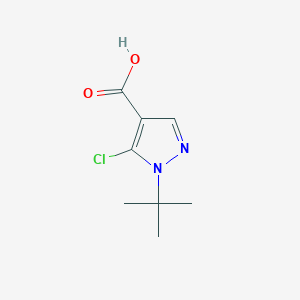

1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid

CAS No.: 950858-13-6

Cat. No.: VC2932801

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950858-13-6 |

|---|---|

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | 1-tert-butyl-5-chloropyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H11ClN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) |

| Standard InChI Key | YDBCDQQDDFYTSW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)N1C(=C(C=N1)C(=O)O)Cl |

| Canonical SMILES | CC(C)(C)N1C(=C(C=N1)C(=O)O)Cl |

Introduction

Chemical Identity and Structure

1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid belongs to the pyrazole family, featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The compound's structure is characterized by specific functional groups in defined positions: a tert-butyl group at position 1, a chlorine atom at position 5, and a carboxylic acid group at position 4. This arrangement creates a molecule with unique chemical and biological properties that make it valuable for research applications.

The compound is identified by CAS number 950858-13-6 and has a molecular formula of C8H11ClN2O2. Its systematic IUPAC name accurately describes the position and nature of each functional group attached to the pyrazole ring core structure. The placement of these groups significantly influences the compound's reactivity, solubility, and potential biological interactions.

Physical and Chemical Properties

The compound possesses distinct physicochemical properties that determine its behavior in various environments and applications. These properties are crucial for understanding its potential uses in research and industrial settings.

| Property | Value |

|---|---|

| Molecular Formula | C8H11ClN2O2 |

| Molecular Weight | 202.64 g/mol |

| Physical State | Solid |

| Solubility | Soluble in polar organic solvents |

| Storage Condition | Room Temperature |

| CAS Number | 950858-13-6 |

The tert-butyl group contributes hydrophobicity to the molecule, while the carboxylic acid moiety provides a site for hydrogen bonding and acid-base interactions. The chlorine atom at position 5 serves as a potential site for substitution reactions and contributes to the compound's electronic properties.

Synthesis Methods

The synthesis of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid typically involves controlled cyclization reactions of suitable precursors under specific conditions. Several synthetic routes have been developed to produce this compound with high purity and yield.

Laboratory-Scale Synthesis

A common synthetic approach involves the reaction of tert-butyl hydrazine with 3-chloroacrylic acid in the presence of an appropriate catalyst. This reaction is typically conducted under reflux conditions using organic solvents such as toluene or acetonitrile. The cyclization process forms the pyrazole ring with the desired substitution pattern.

The general reaction can be represented as follows:

-

Reaction of tert-butyl hydrazine with a suitable chloroacrylic acid derivative

-

Cyclization under controlled temperature and catalytic conditions

-

Purification through recrystallization or chromatographic techniques

Following synthesis, purification steps are essential to obtain the compound with high purity. These steps may include recrystallization from appropriate solvents or chromatographic separation techniques depending on the specific impurities present.

Related Synthetic Approaches

While the specific synthesis of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid is described above, it is worth noting that pyrazole derivatives in general are frequently synthesized through the condensation of β-ketonitriles with hydrazines. This approach represents one of the most versatile methods for synthesizing related compounds in the aminopyrazole family.

The general methodology for pyrazole synthesis has been extensively studied over the decades, with numerous variations developed to optimize yields and allow for diverse substitution patterns. These synthetic approaches have contributed significantly to the availability of pyrazole derivatives for research and development purposes.

Industrial Production

Industrial-scale production of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid employs specialized techniques to ensure consistent quality, high yield, and cost-effectiveness. These methods build upon laboratory synthesis routes but implement modifications to address the challenges of large-scale manufacturing.

Continuous Flow Processes

Modern industrial production often utilizes continuous flow processes rather than batch reactions. Flow microreactor systems enable precise control over reaction parameters, including temperature, pressure, and reagent concentrations. This approach offers several advantages for the synthesis of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid:

-

Enhanced reaction control and reproducibility

-

Improved safety by limiting the amount of reactive materials present at any given time

-

Increased efficiency and reduced waste generation

-

Consistent product quality across production batches

-

Scalable output to meet varying demand levels

These continuous flow systems can be configured to perform multiple reaction steps in sequence, potentially integrating the entire synthesis and initial purification into a single production line.

Quality Control and Purification

Industrial production requires rigorous quality control measures to ensure the final product meets required specifications. For 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid, these measures typically include:

-

In-process monitoring of reaction progress using analytical techniques

-

Purification through industrial-scale chromatography or recrystallization

-

Final product analysis for identity, purity, and impurity profile

-

Stability testing under various storage conditions

The combination of optimized synthesis and stringent quality control ensures the reliable production of high-quality material suitable for research and development applications.

Biological Activity

1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid demonstrates notable biological activity that has attracted interest in pharmaceutical research. Its activity profile suggests potential applications in several therapeutic areas.

Enzyme Inhibition

The compound has been identified as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme with significant implications for metabolic disorders. This enzyme plays a crucial role in glucocorticoid metabolism, converting inactive cortisone to active cortisol in specific tissues.

Inhibition of 11β-HSD1 has been investigated as a potential therapeutic approach for conditions including:

-

Obesity

-

Type 2 diabetes

-

Metabolic syndrome

-

Certain aspects of cardiovascular disease

The specific structural features of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid contribute to its enzyme-inhibiting properties, with the tert-butyl group, chlorine atom, and carboxylic acid moiety all potentially playing roles in binding to the enzyme active site.

Relationship to Other Bioactive Pyrazoles

While specific data on the full bioactivity spectrum of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid is limited in the provided sources, it is worth noting that pyrazole derivatives as a class have demonstrated diverse biological activities. The 5-aminopyrazole system, which shares structural similarities with our compound of interest, has been extensively investigated for pharmaceutical applications.

Structurally related compounds have shown activities including:

-

Kinase inhibition

-

Receptor antagonism

-

Anti-inflammatory properties

-

Antimicrobial activity

This suggests that 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid may have additional biological properties that warrant further investigation, particularly as a potential scaffold for medicinal chemistry optimization programs.

Research Applications

The unique structure and properties of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid make it valuable for various research applications across scientific disciplines.

Pharmaceutical Research

In pharmaceutical research, this compound serves multiple functions:

-

As a building block for the synthesis of more complex drug candidates

-

As a lead compound for structure-activity relationship studies

-

As a tool compound for investigating 11β-HSD1 inhibition

-

As a structural template for developing targeted therapeutic agents

The carboxylic acid group provides a versatile handle for further derivatization, enabling the creation of amides, esters, and other functional group modifications that can tune the compound's properties for specific applications.

Material Science Applications

Beyond pharmaceutical applications, pyrazole derivatives including 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid have potential uses in material science:

-

As components in specialized polymers

-

In the development of chemical sensors

-

As building blocks for supramolecular assemblies

-

In the creation of metal-organic frameworks (MOFs)

The nitrogen atoms in the pyrazole ring can coordinate with metals, while the carboxylic acid group provides additional binding capability, making this compound potentially useful in creating materials with specific properties for technological applications.

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid and its activity is crucial for rational design of derivatives with enhanced properties.

Key Structural Features

-

Pyrazole Core: Provides a rigid, heterocyclic scaffold with specific geometry and electronic distribution

-

tert-Butyl Group: Contributes hydrophobicity and steric bulk, potentially enhancing binding to specific protein pockets and improving metabolic stability

-

Chlorine Atom: Influences electronic properties of the ring and may participate in specific interactions (e.g., halogen bonding) with biological targets

-

Carboxylic Acid: Offers hydrogen bond donor/acceptor capabilities and a site for derivatization

The combination of these features in their specific spatial arrangement determines the compound's biological activity and physicochemical properties.

Comparison with Similar Compounds

When compared to structurally related pyrazole derivatives, 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid shows distinctive characteristics. While the specific comparative data is limited in the provided sources, the general structure-activity relationships of pyrazole compounds suggest that:

-

The nature of the substituent at position 1 (tert-butyl in this case) significantly affects binding affinity and selectivity

-

The presence of a halogen at position 5 influences electronic distribution and potential interaction with target proteins

-

The carboxylic acid at position 4 provides hydrogen bonding capabilities crucial for specific molecular recognition events

These relationships provide valuable insights for medicinal chemists and researchers working to develop optimized compounds for specific applications.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and properties of 1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carboxylic acid in research and development settings.

Spectroscopic Analysis

Multiple spectroscopic techniques are typically employed to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR)

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, particularly the C=O stretching of the carboxylic acid

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern specific to the compound's structure

-

UV-Visible Spectroscopy: Characterizes electronic transitions within the molecule

These techniques collectively provide a comprehensive spectroscopic profile that confirms the structure and purity of the compound.

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and quality control:

-

High-Performance Liquid Chromatography (HPLC): Evaluates purity and detects potential impurities

-

Thin-Layer Chromatography (TLC): Provides rapid analysis during synthesis and purification

-

Gas Chromatography (GC): May be used for volatile derivatives or degradation products

These methods ensure that the compound meets the required specifications for research and development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume